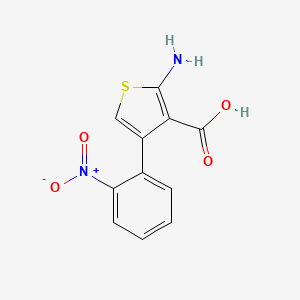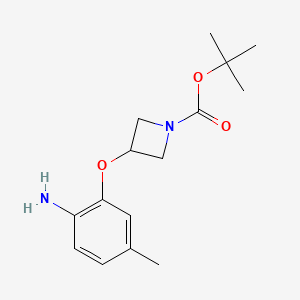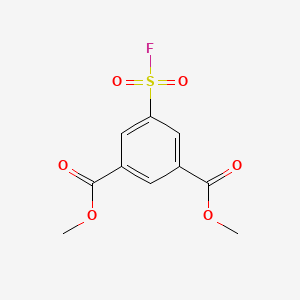
Ruthenium dichloride hydroxide, ammoniate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium dichloride hydroxide, ammoniate is a coordination compound that includes ruthenium, chlorine, hydroxide, and ammonia Ruthenium, a transition metal, is known for its catalytic properties and is often used in various chemical reactions and industrial processes
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ruthenium dichloride hydroxide, ammoniate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction can be represented as follows:
RuCl3+NH3+H2O→RuCl2(OH)(NH3)
Industrial Production Methods: Industrial production methods for ruthenium-based compounds often involve high-temperature and high-pressure conditions to ensure the complete reaction of the starting materials. Techniques such as ion exchange, precipitation, and sol-gel methods are commonly used to produce high-purity ruthenium compounds .
化学反应分析
Types of Reactions: Ruthenium dichloride hydroxide, ammoniate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Ligands such as chloride and hydroxide can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide, while reduction could produce ruthenium metal or lower oxidation state complexes .
科学研究应用
Ruthenium dichloride hydroxide, ammoniate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogenation reactions
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Biology: It is used in biological studies to understand the interactions of metal complexes with biological molecules.
作用机制
The mechanism by which ruthenium dichloride hydroxide, ammoniate exerts its effects involves the coordination of ruthenium with various ligands. The molecular targets and pathways involved include:
Catalytic Sites: Ruthenium acts as a catalytic center, facilitating various chemical reactions.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The ability of ruthenium to exchange ligands allows it to interact with different molecules and participate in various reactions
相似化合物的比较
Ruthenium Trichloride: A common precursor for many ruthenium compounds.
Ruthenium Tetroxide: Known for its strong oxidizing properties.
Ruthenium Hydrides: Used in hydrogenation reactions and ammonia synthesis
Uniqueness: Ruthenium dichloride hydroxide, ammoniate is unique due to its specific coordination environment and the presence of ammonia, which can influence its reactivity and catalytic properties
属性
CAS 编号 |
99573-83-8 |
|---|---|
分子式 |
Cl2H5NORu |
分子量 |
207.0 g/mol |
IUPAC 名称 |
azane;dichlororuthenium;hydrate |
InChI |
InChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2 |
InChI 键 |
LLQBEFMMIVBEAR-UHFFFAOYSA-L |
规范 SMILES |
N.O.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)
![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)



![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)


![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)




